molecular formula C11H10N2O B7807360 4-(3-Cyanopropoxy)benzonitrile

4-(3-Cyanopropoxy)benzonitrile

Cat. No.: B7807360
M. Wt: 186.21 g/mol
InChI Key: OMJOZNSIFQGMAA-UHFFFAOYSA-N
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Description

4-(3-Cyanopropoxy)benzonitrile is an organic compound with the molecular formula C11H10N2O It is characterized by the presence of a benzonitrile group attached to a 3-cyanopropoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Cyanopropoxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 3-bromopropionitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(3-Cyanopropoxy)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The benzonitrile group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: 4-(3-Carboxypropoxy)benzoic acid.

    Reduction: 4-(3-Aminopropoxy)benzonitrile.

    Substitution: Various substituted benzonitrile derivatives depending on the electrophile used.

Scientific Research Applications

4-(3-Cyanopropoxy)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Cyanopropoxy)benzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Cyanopropoxy)phenol
  • 4-(3-Cyanopropoxy)aniline
  • 4-(3-Cyanopropoxy)benzaldehyde

Uniqueness

4-(3-Cyanopropoxy)benzonitrile is unique due to its specific combination of a benzonitrile group and a 3-cyanopropoxy substituent. This structure imparts distinct chemical properties, such as its reactivity and ability to participate in various chemical reactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it valuable in diverse research applications .

Properties

IUPAC Name

4-(3-cyanopropoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-7-1-2-8-14-11-5-3-10(9-13)4-6-11/h3-6H,1-2,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJOZNSIFQGMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OCCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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